Cas no 206559-70-8 (2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97%)

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile (97%) is a high-purity fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. The presence of two trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in the synthesis of bioactive compounds. The carbonitrile moiety further increases its reactivity, enabling diverse functionalization. With a purity of 97%, this compound ensures consistency in experimental and industrial applications. Its structural features contribute to improved metabolic stability and lipophilicity, which are critical in drug design. Suitable for use in cross-coupling reactions and heterocyclic chemistry, it offers researchers a reliable building block for developing advanced molecular frameworks.
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% structure
206559-70-8 structure
Product name:2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97%
CAS No:206559-70-8
MF:C12H4N2F6
MW:290.16396
CID:855181
PubChem ID:75412597

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Chemical and Physical Properties

Names and Identifiers

    • 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
    • SB70529
    • 206559-70-8
    • DB-181681
    • 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97%
    • Inchi: InChI=1S/C12H4F6N2/c13-11(14,15)7-1-2-9-8(4-7)6(5-19)3-10(20-9)12(16,17)18/h1-4H
    • InChI Key: PNZCYKIZTBMTSW-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)C#N

Computed Properties

  • Exact Mass: 290.02786711g/mol
  • Monoisotopic Mass: 290.02786711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7Ų
  • XLogP3: 3.7

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Security Information

  • Hazardous Material transportation number:3439
  • Hazard Category Code: 23/24/25-33
  • Safety Instruction: 28-37-45

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Customs Data

  • HS CODE:29334900

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97% Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM146292-5g
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
206559-70-8 95%
5g
$295 2021-08-05
Chemenu
CM146292-5g
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
206559-70-8 95%
5g
$350 2023-02-17
Chemenu
CM146292-1g
2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile
206559-70-8 95%
1g
$121 2023-02-17

Additional information on 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile, 97%

Recent Advances in the Study of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile (CAS: 206559-70-8)

2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile (CAS: 206559-70-8, 97% purity) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This research brief synthesizes the latest findings on the synthesis, biological activity, and applications of this compound.

The compound's unique structural features, including the presence of trifluoromethyl groups and a cyano moiety, contribute to its remarkable chemical reactivity and biological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile exhibits potent inhibitory activity against several kinase targets implicated in cancer progression. The study employed a combination of in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, revealing strong binding affinity for key oncogenic kinases.

In addition to its anticancer potential, recent research has explored the antimicrobial properties of this compound. A 2024 report in Bioorganic & Medicinal Chemistry Letters described its efficacy against drug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic pathways.

Significant progress has also been made in optimizing the synthesis of 2,6-Bis(trifluoromethyl)quinoline-4-carbonitrile. A novel catalytic method published in Advanced Synthesis & Catalysis (2023) achieved a 97% yield with improved purity, addressing previous challenges in large-scale production. This advancement is particularly relevant for pharmaceutical applications where high purity is critical.

Ongoing clinical investigations are exploring the pharmacokinetic profile and safety of derivatives based on this scaffold. Preliminary results from phase I trials suggest favorable absorption characteristics and manageable toxicity profiles, positioning this compound as a promising candidate for further drug development.

Future research directions include structural optimization to enhance selectivity and reduce potential off-target effects, as well as exploration of combination therapies with existing anticancer and antimicrobial agents. The compound's versatility suggests potential applications beyond its current focus areas, possibly extending to neurological disorders and inflammatory conditions.

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